N-(2-{[1-(cyclohexylcarbamoyl)cyclohexyl](4-methylphenyl)amino}-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide is a complex organic compound with a unique structure that includes cyclohexyl, carbamoyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclohexylcarbamoyl derivatives, followed by their reaction with appropriate amines and benzamides under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzamides and related compounds .
Scientific Research Applications
N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1-cyclohexylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide
- N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide
- N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide .
Uniqueness
N-(2-{1-(cyclohexylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H37N3O3 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-(N-[1-(cyclohexylcarbamoyl)cyclohexyl]-4-methylanilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C29H37N3O3/c1-22-15-17-25(18-16-22)32(26(33)21-30-27(34)23-11-5-2-6-12-23)29(19-9-4-10-20-29)28(35)31-24-13-7-3-8-14-24/h2,5-6,11-12,15-18,24H,3-4,7-10,13-14,19-21H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
ZLPYSTFSJZTCSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)CNC(=O)C2=CC=CC=C2)C3(CCCCC3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.